N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide
Description
Properties
IUPAC Name |
N-[2-cyano-1-(2-fluorophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-9(16)15-12(2,8-14)7-10-5-3-4-6-11(10)13/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLADMKLNPXUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC=CC=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Condensation Reactions: Reagents such as aldehydes or ketones, along with catalysts like triethylamine, are commonly used.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry
N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide is primarily explored for its pharmacological potential. The cyanoacetamide core structure is known to facilitate the synthesis of biologically active derivatives.
- Therapeutic Agents : Research indicates that derivatives of this compound exhibit diverse biological activities, making them promising candidates for drug development. For instance, compounds derived from this compound have shown potential as inhibitors for various enzymes, including α-L-fucosidases, which are relevant in treating certain diseases.
- Case Studies : A notable study highlighted the synthesis of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide, which was identified as a potent inhibitor against α-L-fucosidases, demonstrating significant therapeutic potential in glycosylation-related disorders .
Organic Synthesis
The compound serves as a precursor in organic synthesis, particularly in the formation of heterocyclic structures.
- Heterocyclic Moieties : this compound has been utilized to synthesize various heterocycles, including pyrrole derivatives. These derivatives have shown promising results in biological assays, indicating their potential utility in medicinal applications.
- Synthesis Methods : The compound can be synthesized through various methods involving the reaction of cyanoacetamides with different reagents, leading to a variety of functionalized products suitable for further chemical transformations.
Industrial Applications
Beyond its medicinal uses, this compound finds applications in industrial chemistry.
- Pesticides and Agrochemicals : The compound's derivatives are being studied for their potential use in developing new pesticides or agrochemicals due to their biological activity against pests and pathogens.
- Chemical Manufacturing : Large-scale synthesis methods are employed to produce this compound for industrial applications, showcasing its versatility and importance in the chemical industry.
Environmental Science
Research into the environmental impact of this compound is also crucial.
- Biodegradability Studies : Analytical techniques such as chromatography and mass spectrometry are used to assess the biodegradability and toxicity of this compound and its derivatives. Understanding these properties is essential for evaluating their environmental safety profiles.
Mechanism of Action
The mechanism of action of N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The cyano group can form strong interactions with biological macromolecules, influencing their function and activity . The fluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Key Compounds for Comparison:
N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide (CAS: 2059937-04-9) Structural Difference: Fluorine at the para position of the phenyl ring instead of ortho. Electronic effects are similar, but steric factors may reduce reactivity .
2-Chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide (CID: 42926975) Structural Difference: Chloro substituent replaces cyano; methyl and 4-fluorophenyl groups are present. The methyl group enhances lipophilicity (predicted logP ~2.0 vs. ~1.5 for the target compound) .
Alachlor (CAS: 15972-60-8) Structural Difference: Bulky 2,6-diethylphenyl and methoxymethyl groups. Impact: Alachlor’s hydrophobic substituents contribute to its high logP (3.1) and widespread use as a pre-emergent herbicide. The target compound’s cyano group may confer different bioactivity, possibly targeting enzymes sensitive to electron-deficient motifs .
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6) Structural Difference: Methylamino carbonyl substituent instead of fluorobenzyl. Impact: The absence of an aromatic ring reduces molecular weight (157.13 g/mol) and lipophilicity (logP ~0.5). Limited toxicological data highlight the need for caution in handling cyano-containing acetamides .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Predicted logP | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₂H₁₃FN₂O | 232.25 | ~1.5 | 2-fluorophenyl, cyano, ethyl |
| N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide | C₁₂H₁₃FN₂O | 232.25 | ~1.5 | 4-fluorophenyl, cyano, ethyl |
| 2-Chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide | C₁₁H₁₃ClFNO | 243.68 | ~2.0 | 4-fluorophenyl, chloro, methyl |
| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | 3.1 | 2,6-diethylphenyl, methoxymethyl |
- Lipophilicity : The target compound’s logP (~1.5) is lower than alachlor’s (3.1), suggesting reduced membrane permeability but better water solubility.
- Electronic Effects: The cyano group’s strong electron-withdrawing nature may increase susceptibility to hydrolysis compared to chloro-substituted analogues .
Toxicological Considerations
- Uncertainty: Similar to 2-cyano-N-[(methylamino)carbonyl]acetamide (), the toxicological profile of the target compound remains understudied.
Biological Activity
N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyano group, which is known for its ability to form strong interactions with biological macromolecules. The presence of the fluorine atom contributes unique electronic and steric properties that may enhance its biological activity compared to similar compounds lacking this feature.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Nucleophilic Substitution : The cyano group can engage in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen bonds, which may be critical in drug design.
- Condensation Reactions : The compound can participate in condensation reactions, potentially leading to the synthesis of heterocyclic compounds with enhanced pharmacological properties.
These interactions can influence cellular pathways and affect the function of proteins and enzymes involved in disease processes.
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. For instance, certain synthesized analogs have shown efficacy against viral infections by inhibiting viral replication processes.
Anticancer Properties
The compound's derivatives have demonstrated significant anticancer activity. In vitro studies revealed that some analogs possess low IC50 values against various cancer cell lines, indicating potent antiproliferative effects. For example, compounds derived from this scaffold have been tested against HeLa (cervical cancer) and L1210 (murine leukemia) cells, showing promising results .
Antimicrobial Activity
This compound and its derivatives have also been evaluated for antimicrobial activity. Studies utilizing minimum inhibitory concentration (MIC) assays indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Q & A
Q. What computational methods evaluate the compound’s ADMET properties early in development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
